4-Methoxy-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement can also lead to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported for the synthesis of tetrahydropyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of borohydride reagents or catalytic hydrogenation.
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated piperidine compounds.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research has indicated its potential as an anticancer and anti-tubercular agent.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of Parkinson’s disease research, the compound is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic neuronal damage . This mechanism is crucial for understanding its neurotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
4-Methoxy-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
6-Acetyl-2,3,4,5-tetrahydropyridine: Naturally occurring and used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Methoxy-1,2,3,4-tetrahydropyridine (4-MTHP) is a nitrogen-containing heterocyclic compound notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by a tetrahydropyridine structure with a methoxy group at the fourth position, which significantly influences its chemical reactivity and biological properties.
Molecular Characteristics
- Molecular Formula : C7H9NO
- Molecular Weight : Approximately 149.62 g/mol
The unique methoxy substitution at the fourth position enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.
Neuropharmacological Potential
4-MTHP has been extensively studied for its effects on neurotransmitter systems and potential neuroprotective mechanisms. It is being investigated as a candidate for treating neurodegenerative diseases such as Parkinson's disease due to its structural similarities with known neuroactive compounds.
- Neurotransmitter Interaction : 4-MTHP is believed to modulate neurotransmitter release and uptake, similar to other tetrahydropyridine derivatives. This modulation can lead to protective effects against neuronal damage.
- Antioxidative Properties : Research indicates that 4-MTHP exhibits antioxidative properties, which may help mitigate oxidative stress in neuronal cells.
Comparative Biological Activity
The following table summarizes the biological activity of 4-MTHP compared to structurally related compounds:
Compound Name | Biological Activity | Notable Effects |
---|---|---|
This compound | Neuroprotective, antioxidative | Potential treatment for neurodegenerative diseases |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic (model for Parkinson's disease) | Induces dopaminergic neuron damage |
4-Methyl-1,2,3,6-tetrahydropyridine | Limited neuroprotective effects | Lacks methoxy group; reduced activity |
Case Studies and Research Findings
- Neuroprotective Studies : In various studies, 4-MTHP has shown promise in protecting neuronal cells from oxidative stress-induced damage. For instance, it was found to inhibit the production of reactive oxygen species in neuronal cell lines activated by lipopolysaccharides .
- Antinociceptive Activity : Research has demonstrated that derivatives of tetrahydropyridines can exhibit significant antinociceptive activity in animal models. For example, certain substituted tetrahydropyridines showed IC50 values indicating effective inhibition of pain pathways .
- Synthesis and Bioactivity Correlation : The synthesis of 4-MTHP and its derivatives has been correlated with their bioactivity. Structural modifications have been shown to enhance or diminish their interaction with biological targets such as receptors involved in pain and inflammation .
Pharmacological Applications
Due to its biological activity, 4-MTHP is being explored for various pharmacological applications:
- Potential Drug Candidate : Ongoing research is focused on developing 4-MTHP as a drug candidate for treating neurodegenerative diseases due to its neuroprotective properties .
- Precursor in Synthesis : It serves as a precursor in synthesizing other bioactive molecules that may have therapeutic effects .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydropyridine |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-4-7-5-3-6/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
XLINOELBESKSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.